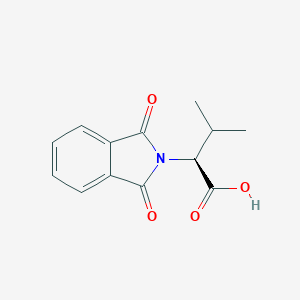

Pht-val-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22912. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIPGCXIZVZSEC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-54-3 | |

| Record name | 6306-54-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Phthaloyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Phthaloyl-L-valine, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutic agents. This document details its physicochemical characteristics, spectroscopic data, and established experimental protocols for its synthesis and analysis.

Core Chemical Properties

Phthaloyl-L-valine is a derivative of the essential amino acid L-valine, where the primary amine group is protected by a phthaloyl group. This protection strategy is instrumental in preventing unwanted side reactions during peptide coupling and other synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| CAS Number | 6306-54-3 | [1] |

| Appearance | White crystalline powder or colorless crystals | Inferred from L-valine and other phthaloyl derivatives |

| Purity | Min. 95% (for commercially available Phthaloyl-DL-valine) | [2] |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of Phthaloyl-valine exhibits a characteristic fragmentation pattern. The molecular ion peak is observed, followed by the loss of the carboxyl group to yield a significant fragment. Further fragmentation of this ion can occur through the loss of the side chain with hydrogen transfer or the loss of the entire carbon chain with a double hydrogen transfer.

Experimental Protocols

Synthesis of Phthaloyl-L-valine

Method 1: From L-valine and N-Carboethoxyphthalimide

This method provides a mild approach to the synthesis of phthaloyl amino acids, preserving the optical activity of the starting material.[3]

Materials:

-

L-valine

-

Sodium carbonate decahydrate (Na₂CO₃·10H₂O)

-

N-Carboethoxyphthalimide

-

Water

-

Hydrochloric acid (for acidification)

-

Ethanol or isopropyl alcohol (for crystallization)

Procedure:

-

Dissolve L-valine and sodium carbonate in water at room temperature (17°-20°C).

-

To this solution, add N-carboethoxyphthalimide.

-

Stir the mixture vigorously for approximately 15 minutes.

-

Filter the solution to remove any undissolved material.

-

Acidify the filtrate with hydrochloric acid to precipitate the Phthaloyl-L-valine.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from water, ethanol, or isopropyl alcohol to obtain pure Phthaloyl-L-valine.[3]

Method 2: From L-valine and Phthalic Anhydride

This method involves the direct condensation of L-valine with phthalic anhydride.

Materials:

-

L-valine

-

Phthalic anhydride

-

Triethylamine (optional, as a proton acceptor)

-

Nonpolar solvent (e.g., toluene) or N,N-dimethylformamide (DMF)

Procedure:

-

Suspend L-valine and phthalic anhydride in a suitable nonpolar solvent or DMF.

-

If using a nonpolar solvent, add triethylamine to the mixture.

-

Reflux the reaction mixture, and if applicable, remove the water formed during the reaction.

-

After the reaction is complete, cool the mixture and isolate the crude product.

-

Purify the Phthaloyl-L-valine by recrystallization.[4]

Purification by Recrystallization

General Procedure:

-

Solvent Selection: Choose a solvent in which Phthaloyl-L-valine is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Ethanol or isopropyl alcohol are often suitable choices.[3][5]

-

Dissolution: Dissolve the crude Phthaloyl-L-valine in the minimum amount of the chosen solvent at its boiling point.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.[5][6]

Visualized Workflows

Caption: General workflow for the synthesis and purification of Phthaloyl-L-valine.

Caption: Standard analytical workflow for the characterization of Phthaloyl-L-valine.

References

Synthesis of N-Phthaloyl-L-valine: A Technical Guide for Researchers

An in-depth guide to the synthesis of N-phthaloyl-L-valine (Pht-val-OH) from phthalic anhydride and L-valine, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters.

N-phthaloyl-L-valine (this compound) is a crucial protected amino acid derivative with significant applications in peptide synthesis and the development of chiral synthons for pharmaceuticals. The phthaloyl group serves as a robust protecting group for the amino functionality of L-valine, preventing unwanted side reactions during complex synthetic sequences. This stability, coupled with established deprotection methods, makes this compound a valuable intermediate in the synthesis of peptide-based drugs and other bioactive molecules.[1][2][3] L-valine itself is an essential amino acid and a key chiral building block in the pharmaceutical industry, further underscoring the importance of its protected derivatives.[4][5]

Comparative Summary of Synthetic Methods

The synthesis of N-phthaloyl-L-valine can be achieved through several methods. The most common approach involves the direct condensation of L-valine with phthalic anhydride. Variations in reaction conditions, such as the solvent and temperature, can influence the reaction efficiency and yield. The following table summarizes the key quantitative data from cited experimental protocols.

| Method | Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| Method A | Phthalic anhydride, L-valine | Glacial Acetic Acid | Reflux | 2 hours | N/A | [6] |

| Method B | o-Phthalic acid, L-valine | Glacial Acetic Acid | 170 – 180°C | 4 hours | N/A | [6] |

| Alternative Method | N-carbethoxyphthalimide, Amino Acid Salt | Water | Room Temperature | 1 hour | High | [7][8] |

N/A: Data not available in the provided search results.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-phthaloyl-L-valine based on established procedures.

Method A: Synthesis from Phthalic Anhydride

This protocol describes the direct condensation of phthalic anhydride with L-valine in glacial acetic acid.[6]

Materials:

-

Phthalic anhydride (6.75 mmol, 1.0 g)

-

L-valine (6.8 mmol, 0.796 g)

-

Glacial Acetic Acid (15 ml)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of phthalic anhydride (1.0 g, 6.75 mmol) and L-valine (0.796 g, 6.8 mmol) is prepared in 15 ml of glacial acetic acid.

-

The reaction mixture is refluxed for 2 hours.

-

The mixture is filtered while hot.

-

The solvent is evaporated from the filtrate.

-

The resulting solid is collected by filtration and recrystallized from ethanol to yield N-phthaloyl-L-valine.

Method B: Synthesis from o-Phthalic Acid

This method utilizes o-phthalic acid and L-valine under high-temperature conditions.[6]

Materials:

-

o-Phthalic acid (6 mmol, 1.0 g)

-

L-valine (6.2 mmol, 0.726 g)

-

Glacial Acetic Acid (8 ml)

-

Water

Procedure:

-

A mixture of o-phthalic acid (1.0 g, 6 mmol) and L-valine (0.726 g, 6.2 mmol) is heated in 8 ml of glacial acetic acid at 170 – 180°C for 4 hours.

-

The mixture is then cooled to approximately 20°C.

-

The solvent is evaporated under reduced pressure.

-

The residue is diluted with water and allowed to stand for 12 hours at approximately 20°C.

-

The precipitated product is separated by filtration, washed with water, and dried in air to obtain N-phthaloyl-L-valine.

-

The crude product can be further purified by recrystallization from ethanol.

Reaction Workflow and Logic

The synthesis of N-phthaloyl-L-valine from phthalic anhydride and L-valine proceeds through a nucleophilic acyl substitution reaction. The amino group of L-valine attacks one of the carbonyl carbons of phthalic anhydride, leading to the formation of an intermediate phthalamic acid derivative. Subsequent intramolecular cyclization via dehydration results in the formation of the stable five-membered phthalimide ring.

Caption: Reaction workflow for the synthesis of this compound.

Signaling Pathways and Applications in Drug Development

The use of the phthaloyl protecting group is a common strategy in peptide synthesis.[3] By masking the amino group of L-valine, this compound can be incorporated into growing peptide chains without interference from the nucleophilic amine. The phthaloyl group is stable under various coupling conditions but can be selectively removed when needed, typically through hydrazinolysis. This allows for the precise construction of complex peptides with defined sequences.

The resulting peptides may have various therapeutic applications. L-valine and its derivatives are integral components of many bioactive molecules and serve as intermediates in the synthesis of pharmaceuticals.[2][4] For instance, protected amino acids are fundamental in the development of peptide-based drugs which can target a wide array of signaling pathways involved in various diseases.

Caption: Role of this compound in drug development.

References

- 1. Phthaloyl-DL-Valine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Phthaloyl-L-valine: A Technical Guide for Researchers

CAS Number: 6306-54-3 Molecular Formula: C₁₃H₁₃NO₄ Molecular Weight: 247.25 g/mol [1][2]

This in-depth technical guide provides a comprehensive overview of Phthaloyl-L-valine, a key derivative of the amino acid L-valine, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis protocols, and its significant role in synthetic and medicinal chemistry.

Chemical and Physical Properties

Phthaloyl-L-valine is a white solid powder that serves as a crucial chiral building block and intermediate in various chemical syntheses.[3][] The phthaloyl group acts as a protecting group for the amine functionality of L-valine, enabling specific chemical transformations.

Table 1: Physical and Chemical Properties of Phthaloyl-L-valine

| Property | Value | Reference |

| CAS Number | 6306-54-3 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Appearance | White solid powder | [3][] |

| Density | 1.353 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Phthaloyl-L-valine.

Mass Spectrometry

Electron ionization mass spectrometry of Phthaloyl-L-valine reveals a molecular ion peak (M+) and characteristic fragmentation patterns. The primary fragmentation involves the loss of the carboxyl group.

Table 2: Mass Spectrometry Data for Phthaloyl-L-valine

| m/z | Ion | Relative Intensity (%) |

| 247 | [M]+ | 42 |

| 202 | [M - COOH]+ | 100 |

| 160 | 43 | |

| 148 | 62 | |

| 130 | 37 |

Data interpreted from fragmentation patterns of phthaloylamino acids.

Synthesis of Phthaloyl-L-valine

The synthesis of Phthaloyl-L-valine typically involves the reaction of L-valine with a phthaloylating agent. Two common methods are described below.

Synthesis from Phthalic Anhydride

This method involves the direct reaction of L-valine with phthalic anhydride, usually at an elevated temperature.

Experimental Protocol:

-

Combine L-valine (1 equivalent) and phthalic anhydride (1 equivalent) in a suitable high-boiling solvent (e.g., pyridine or dimethylformamide).

-

Heat the mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Phthaloyl-L-valine.

Synthesis using N-Carboethoxyphthalimide

This method offers a milder reaction condition, which helps in preserving the stereochemical integrity of the chiral center.[1]

Experimental Protocol:

-

Dissolve L-valine (1 equivalent) in an aqueous solution of sodium carbonate.

-

Add a solution of N-carboethoxyphthalimide (1 equivalent) in a suitable organic solvent (e.g., acetone or THF) to the L-valine solution.

-

Stir the biphasic mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove any unreacted N-carboethoxyphthalimide.

-

Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Phthaloyl-L-valine.[1]

Logical Relationship of Synthesis:

Caption: Synthesis pathways to Phthaloyl-L-valine.

Applications in Research and Development

Phthaloyl-L-valine is a valuable compound in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of Phthaloyl-L-valine is as a protected amino acid in peptide synthesis. The phthaloyl group serves as a robust N-terminal protecting group, preventing the amine group from participating in unwanted side reactions during peptide bond formation. This protection is stable under various coupling conditions and can be removed under specific conditions, typically using hydrazine.

Experimental Workflow for Peptide Synthesis:

Caption: General workflow for solid-phase peptide synthesis.

Chiral Auxiliary

The inherent chirality of the L-valine backbone makes Phthaloyl-L-valine a useful chiral auxiliary in asymmetric synthesis.[5] It can be used to induce stereoselectivity in various chemical reactions, leading to the formation of a desired enantiomer of a target molecule. After the reaction, the chiral auxiliary can be cleaved and potentially recovered.

Intermediate in Drug Development

Phthaloyl-DL-Valine, the racemic mixture, is utilized as an intermediate in the synthesis of various pharmaceuticals.[3] It can enhance the efficacy and stability of peptide-based drugs.[3] It is also explored for its role in developing prodrugs to improve the pharmacokinetic profiles of active pharmaceutical ingredients.[3]

Biological Activity

While specific biological assay data for Phthaloyl-L-valine is limited in the public domain, N-protected amino acid derivatives, in general, are investigated for a range of biological activities. For instance, some phthalimide derivatives have been evaluated for their antiproliferative effects.[6] The biological activity of compounds containing the L-valine moiety is an active area of research, with studies exploring their roles in various signaling pathways.

Potential Signaling Pathways Influenced by Valine Derivatives:

Signaling Pathway Diagram (Hypothetical based on L-Valine):

Caption: Potential cellular signaling pathways influenced by L-valine derivatives.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[2] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

Conclusion

Phthaloyl-L-valine (CAS 6306-54-3) is a versatile and valuable compound for researchers in organic synthesis, medicinal chemistry, and drug development. Its primary utility as an N-protected amino acid in peptide synthesis and as a chiral auxiliary highlights its importance in the construction of complex, stereochemically defined molecules. While further research is needed to fully elucidate its specific biological activities, its role as a key synthetic intermediate is well-established. This guide provides a foundational understanding of its properties and applications to aid in future research and development endeavors.

References

- 1. scispace.com [scispace.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Asymmetric steering of the Mannich reaction with phthaloyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]

In-Depth Technical Guide: N-Phthaloyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Phthaloyl-L-valine, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance through related signaling pathways.

Core Data Presentation

Quantitative data for N-Phthaloyl-L-valine is summarized in the table below for ease of reference and comparison.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₄[1] |

| Molecular Weight | 247.25 g/mol [1] |

| Alternate Molecular Weight | 247.24 g/mol [] |

| CAS Number | 6306-54-3[1] |

| Appearance | White solid powder[] |

| Purity | ≥ 98% (Assay)[] |

| Density | 1.353 g/cm³[] |

| Storage Conditions | 2-8 °C[] |

Experimental Protocols

Synthesis of N-Phthaloyl-L-valine via Thermal Condensation

This protocol details a common method for the synthesis of N-Phthaloyl-L-valine through the condensation of L-valine with phthalic anhydride.

Materials:

-

L-valine

-

Phthalic anhydride

-

Glacial acetic acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 1 gram (6.75 mmol) of phthalic anhydride and an equimolar amount of L-valine (0.796g, 6.8 mmol) is prepared.[3]

-

The mixture is refluxed in 15 mL of glacial acetic acid for 2 hours.[3]

-

The reaction mixture is then filtered while hot.

-

The solvent (glacial acetic acid) is evaporated from the filtrate.

-

The resulting solid is separated by filtration to obtain crude N-Phthaloyl-L-valine.[3]

-

The crude product is then recrystallized from ethanol to yield the purified compound.[3]

Characterization of N-Phthaloyl-L-valine

Post-synthesis, the identity and purity of N-Phthaloyl-L-valine are typically confirmed using various analytical techniques. While a specific protocol for the molecular weight determination of N-Phthaloyl-L-valine was not detailed in the searched literature, standard methods include:

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio. The resulting mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of N-Phthaloyl-L-valine.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the synthesized molecule, such as the carbonyl groups of the phthalimide and the carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the structure of the molecule, confirming the connectivity of atoms and the successful formation of the N-Phthaloyl derivative.

Mandatory Visualizations

Logical Workflow for Synthesis

Caption: Synthesis workflow for N-Phthaloyl-L-valine.

Potential Signaling Pathway Involvement

While specific signaling pathways for N-Phthaloyl-L-valine are not extensively documented, its structural component, L-valine, is a branched-chain amino acid (BCAA) known to play a role in crucial cellular signaling pathways, particularly the mTOR pathway which is a central regulator of cell growth and protein synthesis.[4][5] The phthaloyl group may modulate the interaction of the valine moiety with these pathways.

Caption: L-valine's role in the mTOR signaling pathway.

Biological Context and Potential Applications

N-Phthaloyl-L-valine is a derivative of the essential amino acid L-valine, where the amino group is protected by a phthaloyl group. This protection strategy is frequently employed in peptide synthesis. The biological activities of N-phthaloylated amino acids are an area of research interest. Some studies have investigated the antimicrobial activity of N-phthalimide derivatives of various amino acids.[6]

The parent molecule, L-valine, is crucial for protein synthesis, muscle metabolism, and tissue repair.[5] It is involved in metabolic health and can influence key signaling pathways that regulate cellular growth and function.[4][5] The introduction of the phthaloyl group alters the physicochemical properties of L-valine, such as its lipophilicity, which could in turn modify its biological activity, bioavailability, and interaction with cellular targets. Further research is necessary to fully elucidate the specific biological roles and potential therapeutic applications of N-Phthaloyl-L-valine.

References

Phthaloyl-L-valine: A Comprehensive Technical Review of its Chiral Properties

For Immediate Release

Central, Hong Kong – December 29, 2025 – In the landscape of pharmaceutical development and scientific research, the stereochemical properties of molecules are of paramount importance. This technical guide provides an in-depth analysis of Phthaloyl-L-valine, a key chiral building block, focusing on its stereochemistry, optical activity, and the experimental protocols for its synthesis and characterization.

Core Concept: The Inherent Chirality of Phthaloyl-L-valine

Phthaloyl-L-valine is unequivocally a chiral molecule. Its chirality is a direct consequence of its synthesis from the naturally occurring chiral amino acid, L-valine. The synthetic process, which involves the protection of the amino group of L-valine with a phthaloyl group, preserves the stereochemical integrity of the original alpha-carbon. This stereocenter, with its specific three-dimensional arrangement of four different substituents (a hydrogen atom, a carboxyl group, an isopropyl group, and the phthalimido group), is the source of the molecule's chirality. The "L" designation in its name, and the corresponding (S) configuration in its IUPAC name, (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid, explicitly denote this specific enantiomer.

The presence of this chiral center endows Phthaloyl-L-valine with the ability to rotate the plane of polarized light, a phenomenon known as optical activity. This property is a definitive characteristic of chiral substances and is absent in their achiral counterparts. The direction and magnitude of this rotation are unique to the enantiomer and are quantified as the specific rotation.

Quantitative Data Summary

| Property | Phthaloyl-L-valine | L-valine |

| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid | (2S)-2-amino-3-methylbutanoic acid |

| Molecular Formula | C₁₃H₁₃NO₄ | C₅H₁₁NO₂ |

| Molecular Weight | 247.25 g/mol | 117.15 g/mol |

| Chiral Centers | 1 | 1 |

| Stereochemistry | L / (S) | L / (S) |

| Optical Activity | Optically Active | Optically Active |

| Specific Rotation ([α]D) | Data not available | +28.8° (c=1, 6M HCl) |

Experimental Protocols

Synthesis of Phthaloyl-L-valine

The synthesis of Phthaloyl-L-valine is typically achieved through the reaction of L-valine with phthalic anhydride or a derivative thereof. A common method involves the following steps:

-

Reaction Setup: A mixture of L-valine and an equimolar amount of phthalic anhydride is suspended in a suitable solvent, such as glacial acetic acid or pyridine.

-

Heating: The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction and the formation of the phthalimide ring.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a non-solvent, such as water or a hydrocarbon, to precipitate the crude product.

-

Purification: The crude Phthaloyl-L-valine is collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure, optically active product.

It is crucial to employ reaction conditions that do not induce racemization, thereby preserving the enantiomeric purity of the starting L-valine.

Determination of Optical Activity by Polarimetry

Polarimetry is the standard technique used to measure the optical rotation of a chiral substance.

-

Sample Preparation: A solution of Phthaloyl-L-valine of a known concentration (c, in g/mL) is prepared using a suitable achiral solvent.

-

Instrumentation: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a sample cell of a known path length (l, in decimeters). The observed angle of rotation (α) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (T).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]ᵀλ = α / (l × c)

Visualizing the Logic of Chirality Determination

The determination of the chirality of Phthaloyl-L-valine follows a logical workflow that begins with its precursor and is confirmed through experimental analysis.

Figure 1: Logical workflow for the determination of Phthaloyl-L-valine's chirality.

The experimental verification of this chirality involves a clear and systematic process.

Figure 2: Experimental workflow for determining the optical activity of Phthaloyl-L-valine.

The Phthaloyl Group: A Stalwart Protector in Amino Acid Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of complex nitrogen-containing molecules, the selective protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of amine-protecting groups, the phthaloyl group holds a significant, albeit traditional, position. Its robust nature and unique deprotection pathway offer distinct advantages in specific synthetic contexts. This technical guide provides a comprehensive overview of the role of the phthaloyl group in amino acid protection, detailing its introduction, cleavage, and comparative standing against more contemporary protecting groups.

The Phthaloyl Group: Chemical Nature and Strategic Value

The phthaloyl group is a cyclic diacyl protecting group, forming a stable phthalimide with the primary amino group of an amino acid. This protection strategy is valued for its high stability under a wide range of reaction conditions, including both acidic and basic environments where other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are labile.[1] This stability makes the phthaloyl group a valuable tool when orthogonality is required in a multi-step synthesis, allowing for selective deprotection of other protecting groups while the phthaloyl-protected amine remains intact.[2]

The primary method for introducing the phthaloyl group is through the Gabriel synthesis, which involves the reaction of an amino acid with phthalic anhydride or its derivatives.[3] This reaction is typically carried out at elevated temperatures, often in a solvent such as glacial acetic acid or a nonpolar solvent with a dehydrating agent.[3][4] Milder methods have also been developed to circumvent potential side reactions and racemization.[5]

Experimental Protocols

N-Phthaloylation of Amino Acids

Method A: Reaction with Phthalic Anhydride in Glacial Acetic Acid

This method is a traditional and effective way to achieve N-phthaloylation.

-

Materials:

-

Phthalic anhydride

-

Amino acid (e.g., glycine, alanine, phenylalanine)

-

Glacial acetic acid

-

-

Procedure:

-

A mixture of phthalic anhydride (e.g., 6.75 mmol) and the desired amino acid (6.8 mmol) is prepared.[4][6]

-

The mixture is then filtered while hot to remove any insoluble impurities.

-

The solvent is evaporated from the filtrate.

-

The resulting solid is collected by filtration and can be recrystallized from a suitable solvent like ethanol to yield the pure N-phthaloyl amino acid.[4][6]

-

Method B: Fusion Method

This solvent-free approach is a rapid method for phthaloylation.

-

Materials:

-

Phthalic anhydride

-

Glycine

-

-

Procedure:

Method C: Mild Phthaloylation using N-(Ethoxycarbonyl)phthalimide

This method is advantageous for sensitive amino acids as it proceeds under mild conditions, minimizing the risk of racemization.[5]

-

Materials:

-

N-(Ethoxycarbonyl)phthalimide

-

Amino acid (e.g., glycine)

-

Sodium carbonate

-

Water

-

-

Procedure:

-

Dissolve the amino acid (e.g., 0.02 mole of glycine) and sodium carbonate (0.02 mole) in water (30 mL) at room temperature (17-20°C).[5]

-

Add N-(ethoxycarbonyl)phthalimide (4.5 g) to the solution.[5]

-

Stir the mixture for approximately 15 minutes.[5]

-

Filter the solution to remove any unreacted starting material.

-

Acidify the filtrate to precipitate the N-phthaloyl amino acid.

-

The product can be collected by filtration and recrystallized from water.[5]

-

Deprotection of N-Phthaloyl Amino Acids (Hydrazinolysis)

The removal of the phthaloyl group is most commonly achieved through hydrazinolysis.[2][8]

-

Materials:

-

N-phthaloyl amino acid

-

Hydrazine hydrate

-

Methanol or another suitable solvent

-

-

Procedure:

-

Dissolve the N-phthaloyl-protected amino acid in methanol.[8]

-

Add hydrazine hydrate to the solution.[8] The reaction is typically carried out at room temperature for 1-2 hours.[8]

-

A precipitate of phthalhydrazide will form.

-

The reaction mixture can be acidified with HCl in methanol to ensure the protonation of the liberated amine.[8]

-

The phthalhydrazide byproduct is removed by filtration.

-

The filtrate containing the deprotected amino acid can be further purified as needed.

-

Quantitative Data Summary

The efficiency of N-phthaloylation can vary depending on the amino acid and the chosen method. The following tables summarize reported yields for different amino acids.

Table 1: Yields of N-Phthaloylation with Phthalic Anhydride in Acetic Acid

| Amino Acid | Yield (%) |

| Glycine | 87.1 |

| Alanine | 75.5 |

| Phenylalanine | 68.2 |

| Valine | 55.8 |

| Leucine | 44.3 |

| Aspartic Acid | 71.4 |

| Data sourced from a study by Al-Masoudi et al. (2013).[6] |

Table 2: Yields of N-Phthaloylation via the Fusion Method

| Amino Acid | Temperature (°C) | Time (min) | Yield (%) |

| Glycine | 180-185 | 15 | 92 |

| Alanine | 180-185 | 15 | 85 |

| Phenylalanine | 180-185 | 15 | 90 |

| Data reported by Billman and Harting (1948).[3] |

Table 3: Yields of Mild N-Phthaloylation with N-(Ethoxycarbonyl)phthalimide

| Amino Acid | Yield (%) |

| Glycine | 90.5 |

| L-Glutamic Acid | - |

| L-Cystine (diphthaloyl) | 85 (deprotected) |

| Data from a study by Nefkens et al. (1960).[5] |

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the N-phthaloylation of an amino acid.

Caption: Experimental workflow for the deprotection of an N-phthaloyl amino acid.

Caption: Simplified logical relationship of the N-phthaloylation reaction mechanism.

Comparative Analysis with Boc and Fmoc Protecting Groups

While the phthaloyl group offers exceptional stability, it is less commonly used in modern solid-phase peptide synthesis (SPPS) compared to the Boc and Fmoc groups.[2] The choice of protecting group is a critical decision in peptide synthesis, and a comparative understanding is essential.

Table 4: Comparison of Amine Protecting Groups

| Feature | Phthaloyl | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Chemical Nature | Cyclic Diacyl | Carbamate | Carbamate |

| Cleavage Condition | Hydrazinolysis | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |

| Stability | Stable to acid and base | Labile to strong acid | Labile to base |

| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base- and hydrogenolysis-labile groups | Orthogonal to acid-labile groups |

| Common Application | General organic synthesis, specialized peptide synthesis | Solid-phase and solution-phase peptide synthesis | Gold standard for solid-phase peptide synthesis |

| Potential Side Reactions | Side reactions with sensitive functional groups during hydrazinolysis | Acid-catalyzed side reactions (e.g., t-butylation) | Aspartimide formation, diketopiperazine formation |

This table provides a general comparison; specific reaction conditions can influence outcomes.[2][9]

Conclusion

The phthaloyl group, while a classic protecting group, remains a relevant and powerful tool in the synthetic chemist's toolbox. Its high stability under both acidic and basic conditions provides a unique orthogonality that is invaluable in complex, multi-step syntheses.[2] Although its deprotection conditions are harsher than those for the more modern Boc and Fmoc groups, the development of milder phthaloylation methods has broadened its applicability. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and protocols associated with the phthaloyl group is essential for its strategic and effective implementation in the synthesis of novel peptides and other nitrogen-containing compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Solved Experimental 7. Synthesis of phthalylglycine | Chegg.com [chegg.com]

- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Applications of N-Phthaloyl-L-valine (Pht-Val-OH) in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Phthaloyl-L-valine (Pht-Val-OH) is a protected amino acid derivative that serves as a valuable building block in modern organic synthesis, particularly in the assembly of peptides. The phthaloyl (Pht) group provides a robust and orthogonal protection strategy for the α-amino group of valine, enabling complex and site-specific modifications of peptides that are challenging to achieve with standard protecting group schemes. This technical guide provides an in-depth overview of the applications of this compound, focusing on its primary role in solid-phase peptide synthesis (SPPS), and includes detailed experimental protocols, quantitative data, and workflow visualizations.

Core Application: Orthogonal Protection in Peptide Synthesis

The principal application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS). The phthaloyl group's stability to both acidic and basic conditions, commonly used for the removal of Boc/tBu and Fmoc protecting groups respectively, makes it an ideal choice for orthogonal protection strategies.[1] This "three-dimensional" orthogonality is crucial for the synthesis of complex peptides, such as those requiring side-chain cyclization, branching, or site-specific labeling, where one amine must be deprotected without affecting others.[1]

The phthaloyl group effectively prevents racemization at the α-carbon and is stable throughout the various coupling and deprotection cycles of a standard SPPS workflow.[1] Its removal is typically achieved through hydrazinolysis, a mechanism distinct from the acid- or base-labile cleavage of other common protecting groups.[1]

Quantitative Data Summary

The following tables summarize representative conditions and yields for the key steps involving the phthaloyl group in an SPPS context.

Table 1: Representative Conditions for N-Phthaloylation on Solid Support [1]

| Parameter | Condition | Notes |

| Reagent | Phthalic Anhydride | 5-10 equivalents relative to resin loading |

| Base | 2,4,6-Collidine or DIPEA | 5-10 equivalents. Primary/secondary amines should be avoided. |

| Solvent | N,N-Dimethylformamide (DMF) | Ensure the resin is fully swollen. |

| Temperature | 25°C - 60°C | Gentle heating may be necessary for complete reaction. |

| Time | 2 - 12 hours | Reaction progress can be monitored with a Kaiser test. |

| Typical Yield | >95% | Generally high-yielding with sufficient equivalents and time. |

Table 2: Representative Conditions for Phthaloyl Deprotection (Hydrazinolysis) on Solid Support [1]

| Parameter | Condition | Notes |

| Reagent | Hydrazine Monohydrate | 5-10% solution (v/v) |

| Solvent | N,N-Dimethylformamide (DMF) | Other polar aprotic solvents like THF can also be used. |

| Temperature | 25°C (Room Temperature) | The reaction is typically rapid at room temperature. |

| Time | 30 - 90 minutes | 2-3 repeated treatments are recommended for efficiency. |

| Typical Yield | >98% | Deprotection is usually very efficient. |

Experimental Protocols

Synthesis of N-Phthaloyl-L-valine (this compound)

A common method for the synthesis of this compound involves the reaction of L-valine with phthalic anhydride.

Procedure:

-

L-valine and phthalic anhydride are mixed in a suitable solvent, such as glacial acetic acid or pyridine.

-

The mixture is heated to reflux for several hours.

-

Upon cooling, the product crystallizes and can be collected by filtration.

-

The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure N-Phthaloyl-L-valine.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocols outline the incorporation of a phthaloyl-protected amino acid and its subsequent deprotection within an SPPS workflow.

Protocol 1: N-Phthaloylation of a Resin-Bound Amine [1]

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Reagent Preparation: In a separate vessel, dissolve phthalic anhydride (5-10 equivalents) and a non-nucleophilic base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) (5-10 equivalents) in DMF.

-

Phthaloylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-12 hours. Gentle heating (up to 60°C) can be applied to drive the reaction to completion.

-

Monitoring: Monitor the reaction using the Kaiser test. A negative result (colorless or yellow beads) indicates the complete protection of the primary amine.

-

Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and methanol (MeOH) to remove excess reagents and byproducts.

Protocol 2: Deprotection of the Phthaloyl Group (Hydrazinolysis) [1]

-

Resin Preparation: Swell the phthaloyl-protected peptide-resin in DMF.

-

Deprotection: Treat the resin with a 5-10% (v/v) solution of hydrazine monohydrate in DMF. Agitate the mixture at room temperature for 30-90 minutes. To ensure complete removal, it is recommended to repeat the treatment 2-3 times with fresh reagent solution.

-

Washing: Wash the resin extensively with DMF (5-7 times) to remove the phthalhydrazide byproduct. A final wash with a 0.5% DIPEA solution in DMF can aid in scavenging any remaining byproduct. Follow with washes of DCM (3 times) and MeOH (3 times).

-

Verification: Confirm the presence of the free amine with a positive Kaiser test (deep blue beads). The resin is now ready for the subsequent coupling step.

Visualizing the Workflow and Orthogonality

The following diagrams, generated using the DOT language, illustrate the integration of this compound into an SPPS workflow and the concept of orthogonal protection.

Other Potential Applications

While the predominant use of this compound is in peptide synthesis, N-phthaloyl protected amino acids, in general, have been explored in other areas of organic synthesis, although specific examples utilizing the valine derivative are less common.

-

Chiral Auxiliaries: In principle, the chiral center of this compound could be used to direct the stereochemical outcome of reactions at a prochiral center elsewhere in a molecule. However, there is limited evidence in the literature of this compound being employed as a chiral auxiliary in reactions such as asymmetric aldol or Michael additions. More commonly, other derivatives of valine are used for these purposes.

-

Synthesis of Heterocycles: N-protected amino acids can serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. While plausible, specific, high-yielding methodologies starting from this compound for non-peptide targets are not widely reported.

Conclusion

N-Phthaloyl-L-valine is a specialized but highly effective reagent for advanced peptide synthesis. Its key attribute is the orthogonality of the phthaloyl protecting group, which is stable to the common deprotection conditions for Fmoc and Boc/tBu groups. This allows for the selective deprotection of specific amino groups, enabling the synthesis of complex peptide architectures. The introduction and removal of the phthaloyl group are high-yielding processes that can be seamlessly integrated into solid-phase peptide synthesis workflows. For researchers and drug development professionals working on sophisticated peptide-based therapeutics, this compound offers a powerful tool to expand the scope of accessible molecular designs.

References

Phthaloyl-DL-valine: A Comprehensive Technical Guide for Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Phthaloyl-DL-valine as a versatile intermediate in the synthesis of complex pharmaceutical molecules. We will delve into its chemical properties, synthesis, and application, with a focus on its use as a protecting group for the valine moiety in the construction of chiral drug candidates. This guide provides detailed experimental protocols, quantitative data, and visual representations of key chemical workflows and biological pathways to support your research and development endeavors.

Introduction to Phthaloyl-DL-valine in Pharmaceutical Synthesis

Phthaloyl-DL-valine is a protected form of the racemic amino acid DL-valine, where the primary amine is masked by a phthaloyl group. This protection strategy is of paramount importance in multi-step organic synthesis, particularly in peptide synthesis and the preparation of chiral pharmaceutical intermediates.[1][2] The phthaloyl group offers robust protection under a variety of reaction conditions and can be selectively removed when desired, making it an invaluable tool for synthetic chemists.[1]

The use of a racemic mixture, DL-valine, necessitates a resolution step at some stage of the synthesis to isolate the desired enantiomer, as typically only one enantiomer of a chiral drug possesses the desired pharmacological activity.[3][4] This guide will address both the synthesis of the racemic protected amino acid and the subsequent resolution to obtain the enantiomerically pure intermediates required for drug synthesis.

Chemical Properties and Synthesis

Phthaloyl-DL-valine is a white solid that is synthesized by the condensation of DL-valine with phthalic anhydride.[5] This reaction proceeds via a nucleophilic acyl substitution, where the amino group of valine attacks a carbonyl carbon of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalimide ring.[6]

Physicochemical Properties of Phthaloyl-DL-valine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃NO₄ | [2] |

| Molecular Weight | 247.25 g/mol | [5] |

| Appearance | White solid powder | [2] |

| Purity | ≥ 95-98% | [2][5] |

| Storage Conditions | 2-8 °C | [7] |

Synthesis of Phthaloyl-DL-valine

Several methods have been reported for the N-phthaloylation of amino acids. A common and effective method involves the direct condensation of DL-valine with phthalic anhydride in a suitable solvent under reflux.

Experimental Protocol: Synthesis of Phthaloyl-DL-valine

-

Materials:

-

DL-valine

-

Phthalic anhydride

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of DL-valine and phthalic anhydride in glacial acetic acid.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol to yield pure Phthaloyl-DL-valine.

-

-

Quantitative Data:

| Parameter | Value | Reference(s) |

| Typical Yield | 85-95% | [8][9] |

| Purity (after recrystallization) | >98% | [2] |

Application in Pharmaceutical Intermediate Synthesis: A Case Study

The phthaloyl protecting group is instrumental in the synthesis of various pharmaceutical agents. A notable application is in the preparation of intermediates for HIV protease inhibitors, such as Amprenavir.[10] While the direct synthesis of an Amprenavir intermediate from Phthaloyl-DL-valine is not explicitly detailed in the readily available literature, a closely related synthesis using N-phthaloyl-L-phenylalanine chloride provides a clear blueprint for the synthetic strategy.[2] This approach highlights the utility of phthaloyl-protected amino acids in constructing complex chiral molecules.

The following section outlines a representative synthesis of a key epoxide intermediate, adaptable for valine, which is a common building block for a class of HIV protease inhibitors.

Synthesis of a Chiral Epoxide Intermediate

The synthesis begins with the conversion of N-Phthaloyl-L-valine to its corresponding acid chloride, followed by a series of transformations to yield the desired chiral epoxide.

Experimental Workflow: Synthesis of a Chiral Epoxide from N-Phthaloyl-L-valine

Caption: Synthetic workflow for a chiral epoxide intermediate.

Experimental Protocol: Synthesis of Chiral Epoxide Intermediate

-

Step 1: Formation of N-Phthaloyl-L-valinyl chloride

-

Suspend N-Phthaloyl-L-valine in a suitable solvent (e.g., dichloromethane).

-

Add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

-

-

Step 2: Synthesis of the α-Hydroxymethyl ketone

-

Step 3: Reduction to the Diol

-

Reduce the ketone functionality of the α-hydroxymethyl ketone using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., methanol) to afford the corresponding diol.[2]

-

-

Step 4: Epoxide Formation

-

Selectively mesylate the primary hydroxyl group of the diol using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine).

-

Treat the resulting mesylate with a strong base, such as potassium tert-butoxide (t-BuOK), to induce intramolecular cyclization and form the desired chiral epoxide.[2]

-

Quantitative Data (Representative)

| Step | Product | Typical Yield | Reference(s) |

| 1 & 2 | α-Hydroxymethyl ketone | ~63% | [2] |

| 3 & 4 | Chiral Epoxide | ~20-30% (from α-hydroxymethyl ketone) | [2] |

Resolution of Phthaloyl-DL-valine

The separation of the enantiomers of Phthaloyl-DL-valine is a critical step to obtain the desired stereoisomer for pharmaceutical synthesis. Both chemical and enzymatic resolution methods can be employed.

Chemical Resolution

Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Chemical Resolution using a Chiral Amine

-

Materials:

-

Phthaloyl-DL-valine

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)

-

Suitable solvent (e.g., ethanol, methanol)

-

Acid and Base for salt breaking and recovery

-

-

Procedure:

-

Dissolve Phthaloyl-DL-valine in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent.

-

Allow the diastereomeric salts to form and crystallize. One diastereomer will preferentially crystallize out of the solution.

-

Separate the crystals by filtration.

-

Liberate the enantiomerically enriched Phthaloyl-valine from the salt by treatment with an acid.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

-

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. Lipases are commonly used for the kinetic resolution of racemic esters.

Experimental Workflow: Enzymatic Resolution

Caption: Enzymatic resolution of a racemic ester.

Deprotection of the Phthaloyl Group

The final stage in utilizing Phthaloyl-valine as an intermediate often involves the removal of the phthaloyl protecting group to liberate the free amine. The standard method for this deprotection is hydrazinolysis.

Experimental Protocol: Hydrazinolysis

-

Materials:

-

Phthaloyl-protected compound

-

Hydrazine hydrate

-

Suitable solvent (e.g., ethanol, THF)

-

-

Procedure:

-

Dissolve the phthaloyl-protected compound in a suitable solvent.

-

Add an excess of hydrazine hydrate.

-

Reflux the reaction mixture for several hours.

-

Upon completion, the phthalhydrazide byproduct precipitates out.

-

Filter off the precipitate and isolate the desired amine from the filtrate.

-

-

Quantitative Data:

| Parameter | Value | Reference(s) | | :--- | :--- | :--- | :--- | | Typical Yield | >95% |[1] |

Mechanism of Action of Derived Pharmaceuticals: HIV Protease Inhibitors

Many antiviral drugs derived from valine intermediates, such as Amprenavir and Nelfinavir, function as HIV protease inhibitors.[4][11] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. By inhibiting this enzyme, these drugs prevent the maturation of new, infectious virions.

Signaling Pathway: Inhibition of HIV Protease

Caption: Mechanism of action of HIV protease inhibitors.

Conclusion

Phthaloyl-DL-valine is a cornerstone intermediate in the synthesis of complex, chiral pharmaceuticals. Its robust nature as a protecting group, coupled with established methods for its synthesis, resolution, and deprotection, makes it an indispensable tool for medicinal chemists. The application of Phthaloyl-valine derivatives in the synthesis of potent antiviral agents like HIV protease inhibitors underscores its significance in modern drug development. This guide provides a foundational understanding and practical protocols to leverage the full potential of Phthaloyl-DL-valine in your synthetic endeavors.

References

- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. rsc.org [rsc.org]

- 8. Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride | Bentham Science [eurekaselect.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of Phthaloyl-L-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Phthaloyl-L-valine, a critical derivative of the essential amino acid L-valine. The phthaloyl group serves as a robust protecting group for the primary amine of L-valine, a feature extensively utilized in peptide synthesis and the development of chiral pharmaceuticals. Understanding and controlling the stereochemistry of this compound is paramount to ensure the desired biological activity and to meet stringent regulatory requirements.

Core Concepts in the Stereochemistry of Phthaloyl-L-valine

The stereochemical integrity of Phthaloyl-L-valine hinges on the retention of the absolute configuration at the α-carbon (Cα) of the parent L-valine molecule during the phthaloylation reaction. L-valine possesses an (S)-configuration at its chiral center. The introduction of the phthaloyl group should not alter this configuration.

The primary methods for the synthesis of Phthaloyl-L-valine involve the reaction of L-valine with either phthalic anhydride or a derivative like N-carbethoxyphthalimide.[1] Studies have shown that these reactions, when carried out under appropriate conditions, proceed with retention of the optical configuration.[2] This means that the resulting Phthaloyl-L-valine will also possess the (S)-configuration.

Physicochemical and Crystallographic Data

A summary of the key physicochemical and crystallographic data for Phthaloyl-L-valine is presented in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid |

| CAS Number | 6306-54-3 |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Appearance | White to off-white solid |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Cell Dimensions | a = 8.9120(7) Å, b = 6.3410(4) Å, c = 11.8471(10) Å, β = 109.980(4)° |

| Volume | 629.20(8) ų |

| Z | 2 |

Crystal data obtained from X-ray diffraction studies of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, the enantiomer of the L-form. The cell parameters for the L-form are expected to be identical.[1]

Experimental Protocols

Detailed methodologies for the synthesis and stereochemical analysis of Phthaloyl-L-valine are provided below.

Synthesis of Phthaloyl-L-valine

This protocol is adapted from the reaction of L-valine with phthalic anhydride.[1]

Materials:

-

L-valine

-

Phthalic anhydride

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, combine L-valine (1.0 equivalent) and phthalic anhydride (1.1 equivalents).

-

Heat the mixture with constant stirring at 150 °C (423 K) for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove any crystalline phthalic anhydride from the walls of the flask.

-

The solid crude product is then purified by recrystallization from an ethanol:water (e.g., 7:3 v/v) mixture to yield Phthaloyl-L-valine as a crystalline solid.

Stereochemical Analysis by Chiral HPLC

This protocol provides a general framework for the enantiomeric separation of N-phthaloyl amino acids based on established methods.[3][4] Optimization of the mobile phase composition and gradient may be required for baseline separation of Phthaloyl-L-valine and its D-enantiomer.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or a macrocyclic glycopeptide-based column).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) is often added to improve peak shape.

Procedure:

-

Prepare a standard solution of racemic Phthaloyl-DL-valine and a sample solution of the synthesized Phthaloyl-L-valine in a suitable solvent (e.g., mobile phase).

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

-

Inject the synthesized Phthaloyl-L-valine sample.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm or 254 nm).

-

The enantiomeric purity can be calculated from the peak areas of the L- and D-enantiomers in the chromatogram.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stereochemistry of Phthaloyl-L-valine.

References

- 1. High-performance liquid chromatographic separation of stereoisomers of N-phthaloyl-protected amino acids and dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Chiral recognition of N-phthaloyl, N-tetrachlorophthaloyl, and N-naphthaloyl α-amino acids and their esters on polysaccharide-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Pht-Val-OH: An In-depth Technical Guide to a Specialized Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies dominate the landscape, specialized building blocks offer unique advantages for complex synthetic challenges. Pht-Val-OH, or N-Phthaloyl-L-valine, is one such building block. It incorporates the phthaloyl (Pht) group for the protection of the α-amino function of L-valine.

The phthaloyl group is a cyclic diacyl protecting group known for its exceptional stability. This stability makes this compound a valuable tool in synthetic strategies that require an orthogonal protecting group, one that can be removed under conditions that do not affect the more common acid-labile (Boc, tBu) or base-labile (Fmoc) groups. This guide provides a comprehensive overview of the properties, synthesis, and application of this compound in modern peptide synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. Key data are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |

| Synonyms | N-Phthaloyl-L-valine, (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid |

| CAS Number | 6306-54-3 |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Appearance | White to off-white solid |

| SMILES | CC(C)--INVALID-LINK--O)N1C(=O)C2=CC=CC=C2C1=O |

The Phthaloyl (Pht) Protecting Group: A Tool for Orthogonal Synthesis

The primary role of a protecting group in peptide synthesis is to prevent undesirable side reactions, such as self-polymerization of amino acids. The choice of protecting group dictates the entire synthetic strategy.

The phthaloyl group is distinguished by its robustness. It is stable to the acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively.[1][2] This unique characteristic provides a third dimension of orthogonality, which is indispensable for the synthesis of complex peptides, including:

-

Branched or cyclic peptides: Where site-specific deprotection is required to form lactam bridges or attach other molecules to the peptide backbone.

-

Peptides with sensitive modifications: Where the mild conditions for Fmoc/Boc removal are still incompatible with other functionalities.

Deprotection of the phthaloyl group is achieved under specific conditions, most commonly via hydrazinolysis (treatment with hydrazine).[1] This distinct cleavage mechanism ensures that other protecting groups remain intact.

Data Presentation: Comparative Analysis of N-Terminal Protecting Groups

While direct, sequence-for-sequence comparative yield data is highly dependent on the specific peptide, the following table summarizes the key operational differences between the Pht, Fmoc, and Boc protecting group strategies. Coupling efficiencies for all strategies are generally high, often exceeding 99% under optimized conditions, but can be lower for sterically hindered amino acids like valine.[][4][5]

| Feature | Phthaloyl (Pht) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Deprotection Condition | Hydrazinolysis (e.g., 2-5% hydrazine in DMF) | Mild Base (e.g., 20% piperidine in DMF) | Strong Acid (e.g., 50% TFA in DCM) |

| Lability | Stable to acid and base | Base-labile | Acid-labile |

| Orthogonality | Orthogonal to both Fmoc/tBu and Boc/Bzl schemes | Orthogonal to Boc/Bzl | Semi-orthogonal to Bzl side-chain groups |

| Primary Use Case | Complex syntheses requiring a third orthogonal group | Standard SPPS, synthesis of sensitive peptides | Long or aggregation-prone sequences (Boc/Bzl) |

| Potential Side Reactions | Incomplete removal of phthalhydrazide byproduct | Diketopiperazine formation, aspartimide formation | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations |

| Relative Cost | Higher | Higher than Boc | Lower |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Synthesis of this compound

Phthaloyl amino acids can be synthesized under mild conditions from N-carboethoxy phthalimide and the corresponding amino acid salt in an aqueous solution.

Materials:

-

L-Valine

-

Sodium Carbonate (Na₂CO₃)

-

N-carboethoxy phthalimide

-

Deionized Water

-

Hydrochloric Acid (HCl) for acidification

-

Organic solvent for crystallization (e.g., Ethanol/Water)

Procedure:

-

In a reaction vessel, dissolve L-Valine (1.0 equivalent) and sodium carbonate (1.0 equivalent) in deionized water at room temperature (17-20°C).

-

To this solution, add N-carboethoxy phthalimide (1.05 equivalents) and stir the mixture vigorously for approximately 15-30 minutes.

-

Monitor the reaction for the dissolution of the N-carboethoxy phthalimide.

-

Once the reaction is complete, filter the solution to remove any unreacted starting material.

-

Carefully acidify the clear filtrate with HCl until a precipitate forms.

-

Collect the crude this compound precipitate by filtration.

-

Recrystallize the product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.

-

Dry the final product under vacuum.

Application of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support. It assumes a standard Fmoc/tBu strategy where the Pht group is used for a specific, orthogonal purpose.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagent (e.g., HBTU, HATU) (1.5 equivalents)

-

Base (e.g., DIPEA) (2.0 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvent: Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve this compound (1.5 equivalents) and the coupling reagent (e.g., HBTU) (1.5 equivalents) in DMF. Add the base (e.g., DIPEA) (2.0 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Drain the DMF from the swelled resin. Add the activated this compound solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 1-4 hours. The extended reaction time helps to overcome the steric hindrance associated with the valine residue.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Confirmation (Optional): A Kaiser test can be performed on a small sample of beads. A negative result (yellow/colorless beads) indicates successful coupling.

Deprotection of the Phthaloyl Group (Hydrazinolysis)

This is the key step that leverages the orthogonality of the Pht group.

Materials:

-

Pht-protected peptide-resin

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Solvent: DMF or Tetrahydrofuran (THF)

-

Washing Solvents: DMF, DCM

Procedure:

-

Resin Preparation: Swell the Pht-protected peptide-resin in the chosen solvent (DMF or THF).

-

Deprotection Solution: Prepare a 2-5% (v/v) solution of hydrazine hydrate in the same solvent.

-

Reaction: Add the hydrazine solution to the resin and agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.[]

-

Monitoring: The progress of the reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by mass spectrometry.

-

Washing: Once the reaction is complete, drain the deprotection solution. It is crucial to wash the resin extensively with DMF and DCM to completely remove the phthalhydrazide byproduct and any residual hydrazine.[2][]

-

Verification: A positive Kaiser test (blue beads) will confirm the presence of the newly liberated free amine, ready for the next synthetic step.

Conclusion

This compound is a specialized yet powerful building block for peptide synthesis. While not as commonly employed as its Fmoc or Boc counterparts, its utility in complex synthetic routes is undeniable. The exceptional stability of the phthaloyl group to both acidic and basic conditions provides a true third dimension of orthogonality, enabling synthetic strategies that would otherwise be unfeasible. For researchers and drug development professionals designing intricate, modified, or cyclic peptides, a thorough understanding of the chemistry and protocols associated with this compound is a valuable addition to their synthetic toolkit.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Phthaloyl-L-valine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of Phthaloyl-L-valine, a key intermediate in peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical and biochemical fields, this document provides an in-depth look into the solubility characteristics of N-protected amino acids in common organic solvents, with a focus on providing actionable data and experimental methodologies.

Understanding Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical parameter in drug development. It influences key processes such as reaction kinetics, crystallization, purification, and formulation. For N-protected amino acids like Phthaloyl-L-valine, solubility in organic solvents is paramount for their use in solid-phase and solution-phase peptide synthesis.

Quantitative Solubility Data of N-Acetyl-L-valine

As a structurally similar compound, the solubility of N-Acetyl-L-valine provides valuable insights into the expected solubility trends of Phthaloyl-L-valine. The following table summarizes the mole fraction solubility of N-Acetyl-L-valine in twelve common organic solvents at various temperatures, as determined by the static gravimetric method.[1] The data illustrates that solubility generally increases with temperature.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |

| Water | 283.15 | 0.852 |

| 288.15 | 0.956 | |

| 293.15 | 1.074 | |

| 298.15 | 1.209 | |

| 303.15 | 1.363 | |

| 308.15 | 1.539 | |

| 313.15 | 1.741 | |

| 318.15 | 1.972 | |

| 323.15 | 2.238 | |

| 2-Butanone | 283.15 | 1.063 |

| 288.15 | 1.201 | |

| 293.15 | 1.355 | |

| 298.15 | 1.528 | |

| 303.15 | 1.724 | |

| 308.15 | 1.946 | |

| 313.15 | 2.198 | |

| 318.15 | 2.486 | |

| 323.15 | 2.816 | |

| Dimethyl Carbonate | 283.15 | 0.169 |

| 288.15 | 0.203 | |

| 293.15 | 0.244 | |

| 298.15 | 0.294 | |

| 303.15 | 0.355 | |

| 308.15 | 0.428 | |

| 313.15 | 0.518 | |

| 318.15 | 0.627 | |

| 323.15 | 0.759 | |

| n-Propanol | 283.15 | 1.351 |

| 288.15 | 1.589 | |

| 293.15 | 1.868 | |

| 298.15 | 2.200 | |

| 303.15 | 2.593 | |

| 308.15 | 3.061 | |

| 313.15 | 3.619 | |

| 318.15 | 4.286 | |

| 323.15 | 5.085 | |

| Isopropanol | 283.15 | 1.551 |

| 288.15 | 1.758 | |

| 293.15 | 1.990 | |

| 298.15 | 2.251 | |

| 303.15 | 2.544 | |

| 308.15 | 2.875 | |

| 313.15 | 3.248 | |

| 318.15 | 3.669 | |

| 323.15 | 4.145 | |

| n-Butanol | 283.15 | 1.383 |

| 288.15 | 1.564 | |

| 293.15 | 1.766 | |

| 298.15 | 1.992 | |

| 303.15 | 2.246 | |

| 308.15 | 2.532 | |

| 313.15 | 2.854 | |

| 318.15 | 3.218 | |

| 323.15 | 3.629 | |

| Isobutanol | 283.15 | 1.139 |

| 288.15 | 1.304 | |

| 293.15 | 1.489 | |

| 298.15 | 1.700 | |

| 303.15 | 1.939 | |

| 308.15 | 2.212 | |

| 313.15 | 2.523 | |

| 318.15 | 2.878 | |

| 323.15 | 3.284 | |

| Acetone | 283.15 | 1.258 |

| 288.15 | 1.411 | |

| 293.15 | 1.584 | |

| 298.15 | 1.780 | |

| 303.15 | 2.002 | |

| 308.15 | 2.253 | |

| 313.15 | 2.537 | |

| 318.15 | 2.859 | |

| 323.15 | 3.224 | |

| Acetonitrile | 283.15 | 0.283 |

| 288.15 | 0.329 | |

| 293.15 | 0.384 | |

| 298.15 | 0.449 | |

| 303.15 | 0.526 | |

| 308.15 | 0.617 | |

| 313.15 | 0.725 | |

| 318.15 | 0.853 | |

| 323.15 | 1.004 | |

| Methyl Acetate | 283.15 | 0.528 |

| 288.15 | 0.610 | |

| 293.15 | 0.704 | |

| 298.15 | 0.811 | |

| 303.15 | 0.933 | |

| 308.15 | 1.072 | |

| 313.15 | 1.231 | |

| 318.15 | 1.412 | |

| 323.15 | 1.618 | |

| Ethyl Acetate | 283.15 | 0.354 |

| 288.15 | 0.415 | |

| 293.15 | 0.485 | |

| 298.15 | 0.565 | |

| 303.15 | 0.657 | |

| 308.15 | 0.762 | |

| 313.15 | 0.882 | |

| 318.15 | 1.020 | |

| 323.15 | 1.178 | |

| 1,4-Dioxane | 283.15 | 1.341 |

| 288.15 | 1.543 | |

| 293.15 | 1.774 | |

| 298.15 | 2.038 | |

| 303.15 | 2.341 | |

| 308.15 | 2.689 | |

| 313.15 | 3.089 | |

| 318.15 | 3.550 | |

| 323.15 | 4.081 |

Experimental Protocol: Static Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like Phthaloyl-L-valine in organic solvents, based on the static gravimetric method.[1]